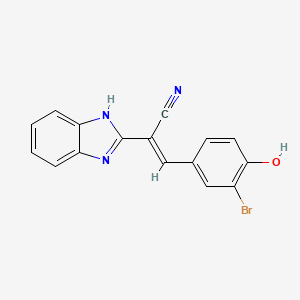![molecular formula C25H28N2O4 B5972869 1-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-2-piperidinone](/img/structure/B5972869.png)
1-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-2-piperidinone, also known as OPBE, is a novel compound that has gained significant attention in the scientific research community. OPBE is a synthetic derivative of piperidine and benzoylphenylurea, which has shown promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of 1-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-2-piperidinone is not yet fully understood. However, studies have suggested that this compound exerts its pharmacological effects through the modulation of various signaling pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various preclinical studies. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. This compound has also been shown to modulate the immune system, reduce oxidative stress, and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-2-piperidinone in lab experiments is its high potency and selectivity. This compound has been shown to exhibit a strong pharmacological effect at low concentrations, which makes it an ideal candidate for drug development. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-2-piperidinone. One area of interest is the development of this compound-based drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another area of interest is the investigation of the safety and toxicity of this compound in vivo, which is essential for its clinical development. Furthermore, the elucidation of the exact mechanism of action of this compound will provide valuable insights into its pharmacological effects and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various preclinical studies. Its high potency and selectivity make it an ideal candidate for drug development. This compound has exhibited significant pharmacological effects, including anti-inflammatory, analgesic, and antitumor effects. However, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-2-piperidinone involves the reaction of piperidine and benzoylphenylurea in the presence of a catalytic amount of a base. The reaction proceeds through the formation of an intermediate, which is then oxidized to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
1-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-2-piperidinone has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-[2-oxo-2-[3-(4-phenoxybenzoyl)piperidin-1-yl]ethyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c28-23-10-4-5-15-27(23)18-24(29)26-16-6-7-20(17-26)25(30)19-11-13-22(14-12-19)31-21-8-2-1-3-9-21/h1-3,8-9,11-14,20H,4-7,10,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBLABXAZCDZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5972791.png)
![2-ethyl-7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972796.png)

![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5972815.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5972827.png)
![N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5972830.png)
![2-[4-[(8-methoxy-2-quinolinyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5972838.png)
![3-cyclopropyl-N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5972852.png)
![4-[4-(4-chloro-3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B5972863.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5972875.png)
![1-{[(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)amino]methyl}cyclohexanol](/img/structure/B5972879.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5972891.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B5972898.png)
![3-(4-chlorophenyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5972904.png)